molecular formula C9H9NO B3042209 2-Methoxy-3-methylbenzonitrile CAS No. 53078-68-5

2-Methoxy-3-methylbenzonitrile

Cat. No.: B3042209
CAS No.: 53078-68-5
M. Wt: 147.17 g/mol
InChI Key: DNPZISSCLNWWSF-UHFFFAOYSA-N
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Description

2-Methoxy-3-methylbenzonitrile is an organic compound with the molecular formula C9H9NO. It is a derivative of benzonitrile, where the benzene ring is substituted with a methoxy group (-OCH3) at the second position and a methyl group (-CH3) at the third position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-3-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-methoxy-3-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. The reaction conditions typically involve heating the mixture in the presence of a dehydrating agent such as phosphorus pentoxide (P2O5) or sulfuric acid (H2SO4).

Industrial Production Methods

In industrial settings, the production of this compound may involve the ammoxidation of 2-methoxy-3-methyltoluene. This process includes the reaction of the toluene derivative with ammonia and oxygen in the presence of a catalyst, such as vanadium oxide (V2O5), at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: 2-Methoxy-3-methylbenzoic acid.

    Reduction: 2-Methoxy-3-methylbenzylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Methoxy-3-methylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-methylbenzonitrile depends on its specific application. In chemical reactions, the nitrile group can act as an electrophile, participating in nucleophilic addition reactions. In biological systems, enzymes such as nitrilases can hydrolyze the nitrile group to form carboxylic acids, which can then participate in various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzonitrile: Lacks the methyl group at the third position.

    3-Methylbenzonitrile: Lacks the methoxy group at the second position.

    2-Methoxy-4-methylbenzonitrile: The methyl group is at the fourth position instead of the third.

Uniqueness

2-Methoxy-3-methylbenzonitrile is unique due to the specific positioning of the methoxy and methyl groups on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This unique structure can make it a valuable intermediate in the synthesis of specific target molecules that require these functional groups in precise locations.

Properties

IUPAC Name

2-methoxy-3-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7-4-3-5-8(6-10)9(7)11-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPZISSCLNWWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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